4-methyl-2-(1H-pyrrol-1-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1,3-thiazole-5-carboxamide
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Overview
Description
4-methyl-2-(1H-pyrrol-1-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1,3-thiazole-5-carboxamide is a complex organic compound featuring a thiazole ring, a pyrrole ring, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-(1H-pyrrol-1-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiazole Ring: Starting with a suitable thioamide and an α-haloketone, the thiazole ring can be formed through a cyclization reaction.
Introduction of the Pyrrole Ring: The pyrrole ring can be introduced via a condensation reaction with an appropriate aldehyde or ketone.
Attachment of the Pyrazole Ring: The pyrazole ring can be synthesized separately and then attached to the thiazole-pyrrole intermediate through a nucleophilic substitution reaction.
Final Coupling: The final step involves coupling the pyrazole derivative with the thiazole-pyrrole intermediate under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups or the nitrogen atoms in the heterocyclic rings.
Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the heterocyclic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols) are frequently used.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators. The presence of multiple heterocyclic rings suggests possible interactions with biological macromolecules.
Medicine
Medicinal chemistry applications could include the development of new pharmaceuticals. The compound’s structure is reminiscent of known bioactive molecules, suggesting potential activity against various diseases.
Industry
In the industrial sector, this compound could be used in the synthesis of advanced materials, such as polymers or nanomaterials, due to its ability to form stable, conjugated systems.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. In a biological context, it might interact with proteins or nucleic acids, altering their function. The thiazole and pyrazole rings could participate in hydrogen bonding or π-π stacking interactions, while the carboxamide group might form covalent bonds with target molecules.
Comparison with Similar Compounds
Similar Compounds
4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide: Lacks the pyrazole ring, potentially altering its chemical reactivity and biological activity.
2-(1H-pyrrol-1-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1,3-thiazole-5-carboxamide: Similar but without the methyl group on the thiazole ring, which could affect its steric and electronic properties.
Uniqueness
The presence of all three heterocyclic rings (thiazole, pyrrole, and pyrazole) in 4-methyl-2-(1H-pyrrol-1-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1,3-thiazole-5-carboxamide makes it unique. This combination allows for a wide range of chemical reactivity and potential biological activity, distinguishing it from simpler analogs.
Properties
Molecular Formula |
C16H19N5OS |
---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
4-methyl-2-pyrrol-1-yl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C16H19N5OS/c1-10-13(12(3)20(4)19-10)9-17-15(22)14-11(2)18-16(23-14)21-7-5-6-8-21/h5-8H,9H2,1-4H3,(H,17,22) |
InChI Key |
KIBXMKOQZRZGQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)NCC3=C(N(N=C3C)C)C |
Origin of Product |
United States |
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